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molecular formula C8H13NOS3 B8590442 3-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4-methyl-1,3-thiazole-2(3H)-thione CAS No. 86253-00-1

3-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4-methyl-1,3-thiazole-2(3H)-thione

Cat. No. B8590442
M. Wt: 235.4 g/mol
InChI Key: NGFXKUVLNZOJNS-UHFFFAOYSA-N
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Patent
US04551419

Procedure details

In 500 ml of ethanol, 24.2 g of (2) and 24.7 ml of triethylamine were dissolved and cooled to 0° C. Thereto, 16.8 g of carbon disulfide was added dropwise. The resulting mixture was allowed to stand for 2 hours at a room temperature and further, for an additional 30 minutes at 50° C. to conduct the reaction. Then, the reaction mixture was cooled to 0° C. again. Thereto, 19.4 g of chloroacetone was added dropwise. The reaction was run by keeping the temperature of the reactionsystem at a room temperature for 1 hour and further, at 40° C. for an additional 2 hours. At the conclusion of the reaction, the solvent was removed by distillation under reduced pressure, and water was added to the residue. The reaction product was extracted with ethyl acetate, washed with water three times, and dried over anhydrous sodium sulfate. Upon the removal of ethyl acetate from the extract by distillation, (1) was obtained as an oily sub stance.
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Name
Quantity
24.2 g
Type
reactant
Reaction Step Three
Quantity
24.7 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][S:4][CH2:5][CH2:6][NH2:7].C(N(CC)CC)C.[C:15](=[S:17])=[S:16].Cl[CH2:19][C:20](=O)[CH3:21]>C(O)C>[OH:1][CH2:2][CH2:3][S:4][CH2:5][CH2:6][N:7]1[C:20]([CH3:21])=[CH:19][S:16][C:15]1=[S:17]

Inputs

Step One
Name
Quantity
16.8 g
Type
reactant
Smiles
C(=S)=S
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Quantity
24.2 g
Type
reactant
Smiles
OCCSCCN
Name
Quantity
24.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
further, for an additional 30 minutes at 50° C. to conduct
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled to 0° C. again
CUSTOM
Type
CUSTOM
Details
at a room temperature
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
further, at 40° C. for an additional 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
At the conclusion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure, and water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The reaction product was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Upon the removal of ethyl acetate from the
EXTRACTION
Type
EXTRACTION
Details
extract by distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCCSCCN1C(SC=C1C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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